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Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of ISAM-140, a potent

and selective A2B adenosine receptor (A2BAR) antagonist, with other relevant compounds.

The data presented is based on preclinical studies and aims to offer a clear perspective on its

potential as a therapeutic agent.

Executive Summary
ISAM-140 is a novel small molecule designed to counteract the immunosuppressive tumor

microenvironment by blocking the A2B adenosine receptor. High concentrations of adenosine

in tumors activate this receptor on immune cells, leading to a dampening of the anti-tumor

immune response. ISAM-140, by antagonizing this interaction, has been shown in preclinical

models to restore the function of various immune cells and inhibit tumor growth. This guide will

delve into the quantitative data from these studies, compare ISAM-140 to other adenosine

receptor antagonists, and provide detailed experimental methodologies for replication and

further investigation.

Mechanism of Action: A2B Adenosine Receptor
Antagonism
Extracellular adenosine is a key metabolite that suppresses the anti-tumor activity of T cells

and Natural Killer (NK) cells through its interaction with adenosine receptors.[1][2] While the
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A2A adenosine receptor (A2AR) has been a primary focus in cancer immunotherapy, the A2B

adenosine receptor (A2BAR) is emerging as a crucial target, particularly in the tumor

microenvironment where adenosine levels are high.[2] ISAM-140 is a potent and highly

selective antagonist of the A2BAR, with a Ki of 3.49 nM.[2] By binding to the A2BAR, ISAM-140
prevents adenosine from exerting its immunosuppressive effects, thereby restoring the function

of immune cells to recognize and attack cancer cells.
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Figure 1: ISAM-140 Mechanism of Action.

Comparative Anti-Tumor Efficacy
The anti-tumor effects of ISAM-140 have been evaluated in patient-derived breast cancer

spheroids. In these ex vivo models, ISAM-140 demonstrated a significant reduction in cell

viability, indicating its potential to directly impact tumor growth.[2]

Table 1: In Vitro Anti-Tumor Activity of A2BAR
Antagonists in Breast Cancer Spheroids

Compound Target(s) Concentration
Effect on Spheroid
Viability

ISAM-140 A2BAR 12 µM Significant reduction

ISAM-R56A A2BAR 12 µM Significant reduction

ISAM-M89A A2BAR/A2AR 12 µM

More pronounced

reduction than ISAM-

140

Data extracted from a 2022 study on A2B adenosine receptor antagonists.[2]

Restoration of Immune Function
A key aspect of ISAM-140's anti-tumor activity is its ability to rescue immune cells from

adenosine-mediated suppression. Studies have shown that ISAM-140 can restore the

proliferation of various lymphocyte subsets.[2]

Table 2: Comparative Effects on Lymphocyte
Proliferation
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Compound Target(s)
Effect on T Cell
Proliferation

Effect on NK Cell
Proliferation

ISAM-140 A2BAR Rescued Rescued

ISAM-R56A A2BAR Not restored Significantly rescued

ISAM-M89A A2BAR/A2AR Not restored Not restored

AZD-4635 A2AR Not restored Not restored

Data based on in vitro assays using healthy donor lymphocytes suppressed with adenosine.[2]

Experimental Protocols
The following are summaries of the key experimental protocols used to validate the anti-tumor

effects of ISAM-140.

Breast Cancer Spheroid Viability Assay
Spheroid Culture: Patient-derived breast cancer spheroids were cultured for 4 days.

Treatment: Spheroids were exposed to ISAM-140, ISAM-R56A, and ISAM-M89A.

Viability Assessment: Relative cell viability was measured to determine the cytotoxic effect of

the antagonists.[2]

Kinetic Analysis: Real-time imaging was used to study the kinetics of the cytotoxic effect.[2]
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Figure 2: Breast Cancer Spheroid Assay Workflow.

Lymphocyte Proliferation Rescue Assay
Lymphocyte Culture: Lymphocytes from healthy donors were cultured.

Suppression: Proliferating lymphocyte cultures were suppressed with 0.1 mM adenosine.

Treatment: A subapoptotic concentration of 12 µM of the A2BAR antagonists (including

ISAM-140) was added.[2]

Proliferation Analysis: The proliferation of different lymphocyte subsets (CD8+ T cells, CD4+

T cells, and NK cells) was measured to determine the rescue effect of the antagonists.[2]
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Comparison with Other Adenosine Receptor
Antagonists
ISAM-140's profile as a selective A2BAR antagonist distinguishes it from other agents that

target the A2A receptor or have a dual-antagonist activity.

AZD-4635: A selective A2AAR antagonist currently in clinical trials.[3][4][5] In the

comparative lymphocyte proliferation assay, AZD-4635 did not rescue T or NK cell

proliferation under the tested conditions, highlighting the distinct roles of A2A and A2B

receptors.[2]

ISAM-R56A and ISAM-M89A: These are novel A2BAR and dual A2BAR/A2AR antagonists,

respectively. While ISAM-M89A showed a more potent anti-tumor effect in spheroids, ISAM-
140 demonstrated a broader rescue of lymphocyte proliferation, suggesting different

therapeutic potentials.[2]

Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically for ISAM-
140. The data remains in the preclinical stage. In contrast, other adenosine receptor

antagonists, such as the A2AAR antagonist AZD-4635 and the dual A2AAR/A2BAR antagonist

AB928, have entered clinical trials for various cancers.[2][4] The preclinical success of ISAM-
140 suggests its potential for future clinical investigation.

Conclusion
The independent validation of ISAM-140 in preclinical models demonstrates its promise as an

anti-tumor agent. Its mechanism of action, centered on the selective blockade of the A2B

adenosine receptor, effectively reverses adenosine-mediated immune suppression and inhibits

tumor cell viability. While it shows a strong ability to rescue a broad range of lymphocytes from

suppression, other related compounds may offer more potent direct cytotoxicity. Further in vivo

studies and eventual clinical trials will be necessary to fully elucidate the therapeutic potential

of ISAM-140 in oncology. The detailed protocols and comparative data provided in this guide

serve as a valuable resource for researchers in the field of cancer immunotherapy and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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